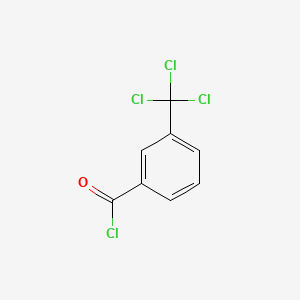
3-(Trichloromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5Cl4O. It is a derivative of benzoyl chloride where one of the hydrogen atoms on the benzene ring is replaced by a trichloromethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method includes the reaction of benzoyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trichloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Trichloromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trichloromethyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 3-(chloromethyl)benzoyl chloride.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
3-(Trichloromethyl)benzoic acid: Formed through hydrolysis.
3-(Chloromethyl)benzoyl chloride: Formed through reduction.
Scientific Research Applications
3-(Trichloromethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The trichloromethyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the trichloromethyl group and is less reactive.
3-(Trifluoromethyl)benzoyl Chloride: Contains a trifluoromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Trichloromethyl)benzoyl chloride is unique due to its high reactivity and the presence of the trichloromethyl group, which imparts distinct chemical properties compared to other benzoyl chloride derivatives.
Properties
CAS No. |
27428-84-8 |
|---|---|
Molecular Formula |
C8H4Cl4O |
Molecular Weight |
257.9 g/mol |
IUPAC Name |
3-(trichloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H |
InChI Key |
FWQULJSKSVBGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















